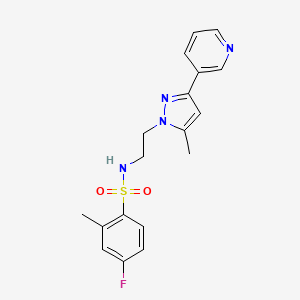

![molecular formula C11H15NO3S B2773159 2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid CAS No. 1485758-42-6](/img/structure/B2773159.png)

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

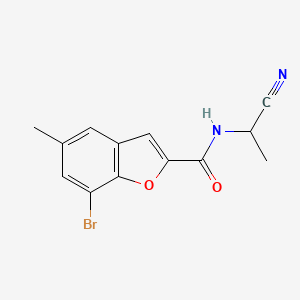

“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a compound with the IUPAC name (2-phenoxyethyl)cysteine . It is a powder form substance and its molecular weight is 225.31 .

Molecular Structure Analysis

The InChI code for “2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is1S/C11H15NO2S/c12-10 (11 (13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2, (H,13,14) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid” is a powder form substance . It has a molecular weight of 225.31 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación

Immunobiological Activity : Doláková et al. (2005) synthesized 2-Amino-3-(purin-9-yl)propanoic acids with various substitutions, including sulfanyl groups. These compounds showed significant immunostimulatory and immunomodulatory potency, enhancing chemokine secretion and augmenting nitric oxide biosynthesis (Doláková et al., 2005).

Synthesis of Amino Acid Derivatives : Kantam et al. (2010) described the synthesis of alpha-sulfanyl-beta-amino acid derivatives using nanocrystalline magnesium oxide. These derivatives are important building blocks for pharmaceuticals with potent biological activity (Kantam et al., 2010).

Heterocycle Synthesis : Miyata et al. (2002) employed a combination of sulfanyl radical addition-cyclization for the synthesis of cyclic β-amino acids, which are valuable in the practical synthesis of specific amino acids like 2-aminocyclopentanecarboxylic acid (Miyata et al., 2002).

Antifungal Tripeptides Study : Flores-Holguín et al. (2019) used conceptual density functional theory to study the reactivity of antifungal tripeptides, including 2-Amino-3-phenylpropanamido variants. This research is crucial for understanding peptide reactivity and drug design (Flores-Holguín et al., 2019).

Polymer Modification : Aly and El-Mohdy (2015) modified polyvinyl alcohol/acrylic acid hydrogels with various amines including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modified polymers showed increased thermal stability and promising biological activities, potentially useful in medical applications (Aly & El-Mohdy, 2015).

Antileukotrienic Agents Synthesis : Jampílek et al. (2004) synthesized compounds like 2-methyl-3-(4-{[4-(quinolin-2-ylmethoxy)phenyl]sulfanyl}phenyl)propanoic acid, potential antileukotrienic drugs. These compounds showed antiplatelet activity and inhibited platelet aggregation (Jampílek et al., 2004).

Solid Phase Peptide Synthesis : Erlandsson and Undén (2006) described a new safety catch linker, 3-(4-hydroxymethylphenylsulfanyl)propanoic acid (HMPPA), for solid phase peptide synthesis, highlighting its stability and efficiency (Erlandsson & Undén, 2006).

Pharmaceutical Chemistry : Rahman et al. (2005) synthesized novel compounds like [(11-{[2-(3-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]amino}-11-oxoundecyl)sulfanyl]acetic acid, contributing to the field of pharmaceutical chemistry (Rahman et al., 2005).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-amino-3-(2-phenoxyethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c12-10(11(13)14)8-16-7-6-15-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWLQJNSGCTPSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCSCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-[(2-phenoxyethyl)sulfanyl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2773076.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2773080.png)

![2-(4-Chlorophenyl)-N-(2-hydroxypropyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2773082.png)

![2-{[(2,5-dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2773083.png)

![2-methyl-5-(1-phenylethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2773085.png)

![5-(3,4-dimethylphenyl)-1-(4-ethylbenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2773086.png)

![(E)-4-[(2,3-dimethyl-6-quinoxalinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B2773089.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2773097.png)

![5-Bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2773098.png)